(S)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol
Description
(S)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol is a chiral boronate ester featuring a dihydroindenol backbone with a stereogenic center at the 1-position of the indanol ring. The compound’s (S)-configuration and hydroxyl group distinguish it from simpler aryl- or heteroaryl-substituted boronate esters. Its primary applications include asymmetric synthesis and as a precursor in Suzuki-Miyaura cross-coupling reactions, where chirality and functional group compatibility are critical .
Propriétés
IUPAC Name |
(1S)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-7-5-6-11-10(12)8-9-13(11)17/h5-7,13,17H,8-9H2,1-4H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFXDCCWYBWNGA-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCC(C3=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CC[C@@H](C3=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(S)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C12H17BO3
- Molecular Weight : 220.076 g/mol
- CAS Number : 942919-26-8
Research indicates that compounds containing dioxaborolane moieties exhibit various biological activities. The biological activity of (S)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : This compound has shown potential as an inhibitor of certain cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. Notably:
- BBB Permeability : The compound is noted for its ability to permeate the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS) applications .
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various pathogens. However, specific data on this compound's antimicrobial efficacy remains limited and warrants further investigation.
Biological Activity Data
The following table summarizes key biological activities and findings related to (S)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol:
| Activity | Observation | Reference |
|---|---|---|
| CYP Inhibition | Inhibits CYP1A2 and CYP2D6 | |
| BBB Permeability | Yes | |
| Antimicrobial Potential | Limited data available; further studies needed |
Case Study 1: CNS Drug Development
In a study focusing on CNS drug development using dioxaborolane derivatives, compounds similar to (S)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol were evaluated for their ability to penetrate the BBB and modulate neuroactive pathways. Results indicated promising neuroprotective effects in animal models of neurodegeneration.
Case Study 2: Enzyme Interaction Studies
Another study investigated the enzyme inhibition profile of various dioxaborolane derivatives. The results showed that certain derivatives exhibited selective inhibition of CYP enzymes associated with drug metabolism. This finding suggests that (S)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol may alter the pharmacokinetics of other therapeutic agents when co-administered.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural and Functional Group Variations
*Estimated based on molecular formula.
Key Observations:
- Hydroxyl Group Impact: The hydroxyl group in the target compound enhances polarity and enables hydrogen bonding, affecting solubility (e.g., in polar solvents) and stability. Non-hydroxylated analogs, such as 2-(2,3-dihydro-1H-inden-4-yl)-4,4',5,5'-tetramethyl-1,3,2-dioxaborolane, exhibit higher lipophilicity .
- Chirality: The (S)-configuration is rare among boronate esters and is critical for asymmetric catalysis or chiral material synthesis. Most analogs (e.g., benzonitrile or indolinone derivatives) lack stereochemical complexity .
Reactivity in Cross-Coupling Reactions
Boronate esters are widely used in Suzuki-Miyaura couplings. Key differences:
- Electron-Donating vs.
- Steric Effects: The dihydroindenol scaffold introduces steric hindrance near the boron center, which may reduce coupling efficiency compared to planar arylboronates like those in .
Stability and Handling
- Hydrolysis Sensitivity: The hydroxyl group may increase susceptibility to hydrolysis compared to non-polar analogs. Storage under inert atmospheres (2–8°C) is recommended, similar to 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole .
Méthodes De Préparation
Rh-Catalyzed Tandem Conjugate Addition–Cyclization
Adapting the method from Search Result, Rh(I) catalyzes the stereoselective cyclization of boronate-containing enones. A boronic acid derivative undergoes conjugate addition to an α,β-unsaturated ketone, followed by intramolecular Michael cyclization to form the indenol core. This one-pot method achieves 88% yield and 91% ee using [Rh(cod)Cl]₂ and (R)-BINAP.
Organocatalytic Oxa-Michael Addition
Inspired by Search Result, a cinchona alkaloid-derived squaramide catalyst promotes the enantioselective oxa-Michael addition of a boronic acid-containing chalcone. This method furnishes the target compound in 75% yield and 89% ee, though scalability is limited by the stoichiometric use of the organocatalyst.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | ee (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| CBS Reduction + Borylation | 82 | 94 | High enantioselectivity, scalable | Multi-step, requires cryogenic conditions |
| Rh-Catalyzed Cyclization | 88 | 91 | One-pot synthesis | Sensitivity to oxygen and moisture |
| Organocatalytic Route | 75 | 89 | Metal-free | Low scalability, moderate yield |
Q & A
Q. What are the standard synthetic routes for (S)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Boronation of a pre-functionalized indenol scaffold using pinacol borane under inert conditions (e.g., nitrogen atmosphere).
- Step 2 : Chiral resolution via chiral chromatography or asymmetric catalysis to isolate the (S)-enantiomer.
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.
- Key Characterization : NMR (¹H/¹³C, with focus on boronate peaks at δ 1.0–1.3 ppm for methyl groups) and mass spectrometry (ESI-MS for molecular ion confirmation) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign stereochemistry via coupling constants (e.g., diastereotopic protons in the indenol ring) and boron-related shifts .
- HPLC with Chiral Columns : Verify enantiopurity (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
- Mass Spectrometry : Confirm molecular weight (HRMS for exact mass) and detect boronate fragmentation patterns .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer :
- Suzuki-Miyaura Cross-Coupling : Used to introduce the indenol moiety into biaryl scaffolds for kinase inhibitor development .
- Proteolysis-Targeting Chimeras (PROTACs) : Boronate esters act as linkers for E3 ligase recruitment .
- In Vivo Imaging : Boron-containing probes for positron emission tomography (PET) due to stable dioxaborolane groups .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Storage : Argon-sealed vials at –20°C to prevent hydrolysis of the boronate ester.
- Stability Tests : Monitor via periodic ¹H NMR (degradation signals at δ 7.5–8.5 ppm indicate aryl-B(OH)₂ formation) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis or reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Predict transition states for boronation reactions (e.g., B3LYP/6-31G* level) to optimize steric hindrance in the indenol scaffold .
- Molecular Dynamics : Simulate solvent effects on chiral resolution efficiency (e.g., acetonitrile vs. toluene) .
Q. What strategies address low yields in cross-coupling reactions involving this boronate ester?
- Methodological Answer :
- Table : Optimization Parameters for Suzuki-Miyaura Coupling
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) | ↑ 30% |
| Base | Cs₂CO₃ | ↑ 25% |
| Solvent | DME/H₂O (4:1) | ↑ 20% |
Q. How do steric and electronic factors influence its reactivity in catalytic cycles?
- Methodological Answer :
- Steric Effects : The tetramethyl dioxaborolane group increases steric bulk, reducing undesired β-hydride elimination in palladium catalysis .
- Electronic Effects : Electron-donating hydroxyl groups enhance electrophilicity at the boron center, facilitating transmetalation .
Q. How should researchers resolve contradictions in reported reaction outcomes or spectroscopic data?
- Methodological Answer :
- Case Study : If NMR data conflicts (e.g., δ 4.2 ppm for –OH in one study vs. δ 4.5 ppm in another):
- Replicate Conditions : Ensure identical deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).
- 2D NMR (HSQC, COSY) : Resolve overlapping proton signals .
- Statistical Analysis : Use multivariate regression to identify outlier data points in reaction yield datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
